molecular formula C23H25N7O B11267164 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No.: B11267164
M. Wt: 415.5 g/mol
InChI Key: ZSGCPZNGKABVRM-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide: belongs to the class of .

Preparation Methods

Synthetic Routes::

    Hydrolysis of Ethyl 5-Amino-1H-pyrazole-4-carboxylates: The journey begins with these esters. Hydrolysis yields the corresponding carboxylic acids.

    Cyclization to Pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones: The carboxylic acids undergo cyclization, forming pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.

    Treatment with Substituted Anilines: These intermediates react with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-ones.

Industrial Production::

Chemical Reactions Analysis

    Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

    Major Products: These reactions lead to diverse products, each with unique properties.

Scientific Research Applications

    Chemistry: Used as a scaffold for designing novel compounds.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Evaluated for antitumor, anti-inflammatory, or antimicrobial effects.

    Industry: May serve as a building block in drug development.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related structures (e.g., other pyrazolo derivatives).

Properties

Molecular Formula

C23H25N7O

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide

InChI

InChI=1S/C23H25N7O/c1-14-8-9-19(15(2)10-14)29-21-18(12-26-29)22(25-13-24-21)30-20(11-16(3)28-30)27-23(31)17-6-4-5-7-17/h8-13,17H,4-7H2,1-3H3,(H,27,31)

InChI Key

ZSGCPZNGKABVRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5CCCC5)C

Origin of Product

United States

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